molecular formula C8H10FN3O3S B192944 2-epi-Emtricitabine CAS No. 145416-34-8

2-epi-Emtricitabine

Cat. No.: B192944
CAS No.: 145416-34-8
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-WDSKDSINSA-N
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Description

2-epi-Emtricitabine is a complex organic compound that features a pyrimidinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-epi-Emtricitabine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino and Fluoro Groups: These functional groups can be introduced via substitution reactions using reagents like amines and fluorinating agents.

    Attachment of the Oxathiolan Ring: This step may involve nucleophilic substitution or addition reactions to form the oxathiolan ring with the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the pyrimidinone core or other functional groups, potentially forming amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound may have potential applications in medicinal chemistry, particularly in the development of antiviral or anticancer agents. Its structural features could be optimized to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-: A stereoisomer with different spatial arrangement.

    2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-: A similar compound with a chlorine atom instead of fluorine.

    2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-dioxolan-5-yl)-: A compound with a dioxolan ring instead of oxathiolan.

Uniqueness

The uniqueness of 2-epi-Emtricitabine lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.

Properties

IUPAC Name

4-amino-5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163008
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145416-34-8
Record name Oxathiolan, 5FC-(-)-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145416348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (−)-FTC [32(2R, β/α)](60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1x]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
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3.3 mL
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Synthesis routes and methods II

Procedure details

A mixture of (−)-FTC [32 (2R, β/α)] (60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1×]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
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0 (± 1) mol
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solution
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3.3 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-epi-Emtricitabine
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Reactant of Route 5
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Reactant of Route 6
2-epi-Emtricitabine

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